Methyl 4-oxochroman-8-carboxylate

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediates

Methyl 4-oxochroman-8-carboxylate (CAS 91344-89-7) is a privileged 4-chromanone scaffold with a unique C8-methyl ester. Its orthogonal ketone and ester handles enable diverse chemical transformations, ideal for SAR-driven medicinal chemistry and focused library synthesis. The precise C8 substitution delivers distinct electronic and lipophilic properties (Consensus LogP 1.57) critical for target optimization. Supplied with high purity (≥97%), it ensures reproducible synthetic outcomes and valid structure-activity correlations. Choose this specific regioisomer for reliable lead development.

Molecular Formula C11H10O4
Molecular Weight 206.197
CAS No. 91344-89-7
Cat. No. B2592810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxochroman-8-carboxylate
CAS91344-89-7
Molecular FormulaC11H10O4
Molecular Weight206.197
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1OCCC2=O
InChIInChI=1S/C11H10O4/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3
InChIKeyAUPXCMMROYOPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-oxochroman-8-carboxylate (CAS 91344-89-7) as a Specialized Chromanone Scaffold for Medicinal Chemistry and Organic Synthesis


Methyl 4-oxochroman-8-carboxylate (CAS 91344-89-7) is a heterocyclic organic compound belonging to the chroman-4-one (4-chromanone) class . Its structure comprises a fused benzopyran ring system, specifically a 2,3-dihydro-4H-chromen-4-one core, with a methyl ester substituent at the C8 position and a ketone at the C4 position . The compound is typically supplied as a solid with a purity of ≥95% to 97% and is intended for research use only . As a versatile synthetic intermediate, its dual functionality (ketone and ester) provides orthogonal handles for further chemical elaboration, making it a valuable building block in the synthesis of more complex heterocycles and potential bioactive molecules .

Critical Importance of Precise Chromanone Substitution: Why Methyl 4-oxochroman-8-carboxylate Cannot Be Arbitrarily Replaced by Similar Analogs


Within the 4-chromanone family, even minor changes in the substitution pattern or the nature of functional groups can profoundly impact both the synthetic utility and the biological profile of the resulting compound . Simply substituting Methyl 4-oxochroman-8-carboxylate with a positional isomer (e.g., a 6-carboxylate) or a different ester (e.g., ethyl) is not trivial; the specific placement of the ester at the C8 position directly influences the electronic properties of the aromatic ring, the molecule's overall lipophilicity, and its subsequent reactivity and interactions with biological targets [1]. This structural precision dictates its role in a synthetic sequence and its potential as a lead compound in medicinal chemistry, where even small differences in the scaffold can lead to vastly different structure-activity relationships (SAR) and pharmacokinetic outcomes .

Quantitative Differentiation of Methyl 4-oxochroman-8-carboxylate (CAS 91344-89-7) from Key Analogs: A Comparative Evidence Guide


Structural Precision: Differentiating the 8-Carboxylate from the 6-Carboxylate Positional Isomer

The specific location of the carboxylate group on the chromanone core is a primary differentiator. Methyl 4-oxochroman-8-carboxylate (ester at C8) possesses a distinct chemical environment and reactivity profile compared to its positional isomer, 4-oxochroman-6-carboxylic acid (carboxyl at C6) . The C8 substitution pattern in benzopyran rings is less common and can lead to unique steric and electronic effects, which are crucial for modulating interactions with biological targets or directing regioselective chemical transformations .

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediates

Physicochemical Differentiation: Measured LogP and Solubility Parameters vs. Unsubstituted Core

The addition of the methyl ester at the C8 position significantly modulates the physicochemical properties of the core 4-chromanone scaffold. Quantitative data derived from computational models indicate that Methyl 4-oxochroman-8-carboxylate has a Consensus Log Po/w of 1.57 and an estimated aqueous solubility (Log S) of -2.06 (approx. 1.81 mg/mL) . In comparison, the unsubstituted 4-chromanone core (with no ester group) is expected to be less lipophilic and have different solubility characteristics, impacting its behavior in biological assays and synthetic reactions .

Drug-likeness ADME Properties Physicochemical Characterization

Synthetic Accessibility: Differentiated Yield in Chromanone Scaffold Construction

The synthesis of substituted 4-chromanones like Methyl 4-oxochroman-8-carboxylate can be achieved with high efficiency using specific catalytic methods. A patent describes the dehydration cyclization of 3-phenoxypropionic acid derivatives to yield 4-chromanones inexpensively and in high yield using a catalytic amount of a Lewis acid (e.g., Bi, Ga, In, Hf, or rare earth metal-based) [1]. This contrasts with older, more wasteful methods that require stoichiometric or large excesses of strong acids like concentrated sulfuric acid or polyphosphoric acid, which also pose greater safety and environmental hazards [2].

Synthetic Methodology Process Chemistry Intermediate Synthesis

Optimal Application Scenarios for Methyl 4-oxochroman-8-carboxylate (CAS 91344-89-7) Based on Quantitative and Structural Evidence


Medicinal Chemistry: As a Privileged Scaffold for Drug Discovery and SAR Studies

The 4-chromanone core of Methyl 4-oxochroman-8-carboxylate is a recognized 'privileged structure' in drug discovery [1]. Its specific C8-methyl ester substitution, combined with a computed drug-like profile (Consensus Log Po/w of 1.57, Log S of -2.06), makes it an ideal starting point for building focused libraries of potential lead compounds . The ester functionality is a versatile handle for generating amides, hydrazides, or hydrolyzing to the carboxylic acid, enabling extensive structure-activity relationship (SAR) exploration around a validated heterocyclic core .

Organic Synthesis: As a Versatile Intermediate for Complex Heterocycles

As demonstrated by patent literature, the 4-chromanone scaffold is a valuable intermediate for synthesizing more complex molecules for pharmaceutical and agrochemical applications [1]. The compound's dual functionality allows for orthogonal synthetic transformations: the C4 ketone can undergo condensation or reduction reactions, while the C8 ester can be saponified or amidated independently . This makes Methyl 4-oxochroman-8-carboxylate a strategic building block for constructing diverse chemical space around the benzopyran framework .

Chemical Biology: As a Probe for Target Identification and Validation

The chroman-4-one scaffold is known to interact with a wide array of biological targets, including enzymes like monoamine oxidases and kinases [1]. The specific physicochemical signature of Methyl 4-oxochroman-8-carboxylate (LogP ~1.6) suggests it has the potential for favorable cell permeability, making it a suitable starting point for the development of chemical probes . Its unique 8-carboxylate substitution pattern provides a distinct vector for optimizing interactions with a desired target, which may differ significantly from other regioisomeric analogs .

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